molecular formula C15H20N2O2 B12633675 5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole

5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole

Cat. No.: B12633675
M. Wt: 260.33 g/mol
InChI Key: GIAPPNMDNMGKJH-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound characterized by its indole core structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindole and 4-piperidone.

    Formation of the Indole Core: The indole core is formed through a Fischer indole synthesis, where 5,6-dimethoxyindole is reacted with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where 4-piperidone is reacted with the indole derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the piperidinyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dimethoxy-3-(piperidin-4-yl)-1H-indole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and piperidinyl moiety contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-(piperidin-4-yl)-1H-indole: Lacks one methoxy group compared to 5,6-dimethoxy-3-(piperidin-4-yl)-1H-indole.

    6-Methoxy-3-(piperidin-4-yl)-1H-indole: Lacks one methoxy group at a different position.

    3-(Piperidin-4-yl)-1H-indole: Lacks both methoxy groups.

Uniqueness

This compound is unique due to the presence of two methoxy groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

5,6-dimethoxy-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C15H20N2O2/c1-18-14-7-11-12(10-3-5-16-6-4-10)9-17-13(11)8-15(14)19-2/h7-10,16-17H,3-6H2,1-2H3

InChI Key

GIAPPNMDNMGKJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)C3CCNCC3)OC

Origin of Product

United States

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